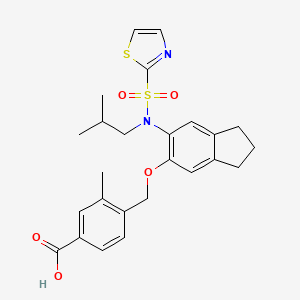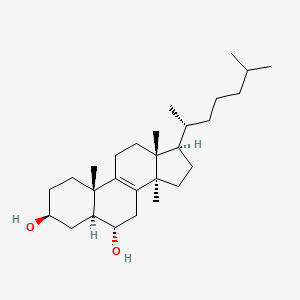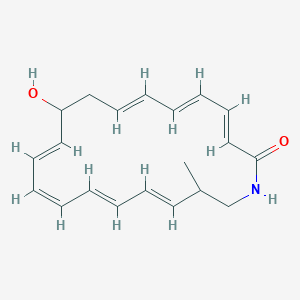
(S)-furalaxyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-furalaxyl is a methyl N-(2,6-dimethylphenyl)-N-2-furoylalaninate that has S configuration. It is a methyl N-(2,6-dimethylphenyl)-N-2-furoylalaninate and a L-alanine derivative. It is an enantiomer of a (R)-furalaxyl.
Applications De Recherche Scientifique
Enantioselectivity in Bioaccumulation and Toxicity
- Studies have shown that (S)-furalaxyl, as a chiral pesticide, exhibits significant enantiomerization and enantioselective bioaccumulation in Tenebrio molitor larvae. This research underscores the importance of considering enantioselectivity in the environmental behavior of pesticides (Yin et al., 2017).
- This compound demonstrates distinct acute toxicity effects and bioaccumulation patterns in different organisms, such as Scenedesmus obliquus and Eisenia foetida, highlighting the enantioselective toxic effects of this compound (Cheng et al., 2018); (Qin et al., 2014).
Degradation and Environmental Impact
- The enantioselective degradation of this compound by microorganisms such as Brevibacillus brevis has been documented, providing insights into the environmental fate and impact of this fungicide (Sulimma et al., 2013).
- The environmental behavior of this compound in agricultural soils, including aspects like leaching and degradation, has been studied, revealing its enantioselective interaction with the environment (Qin et al., 2014).
Mode of Action in Plant Protection
- The systemic fungicide this compound has been used in controlling diseases caused by phycomycetes, with its primary effect involving the impaired biosynthesis of RNA, which affects nuclear division in pathogens (Fisher & Hayes, 1982).
- This compound's potential in controlling Phytophthora fruit rot in apple and pear orchards through soil treatment has been explored, showing its effectiveness in suppressing the pathogen (Harris, 1979).
Epigenetic and Molecular Impact
- The toxiciepigenetics of this compound, specifically its impact on DNA methylation levels, have been studied, providing insights into the non-genotoxic mechanisms of its toxicological effects (Yin et al., 2017).
Photochemical Behavior and Degradation
- Research on the photodegradation of this compound and its transformation into various photoproducts under different light conditions has been conducted, highlighting the environmental impact of its photolytic fate (Iesce et al., 2004).
Propriétés
Formule moléculaire |
C17H19NO4 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
methyl (2S)-2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoate |
InChI |
InChI=1S/C17H19NO4/c1-11-7-5-8-12(2)15(11)18(13(3)17(20)21-4)16(19)14-9-6-10-22-14/h5-10,13H,1-4H3/t13-/m0/s1 |
Clé InChI |
CIEXPHRYOLIQQD-ZDUSSCGKSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)C2=CC=CO2 |
SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2 |
SMILES canonique |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



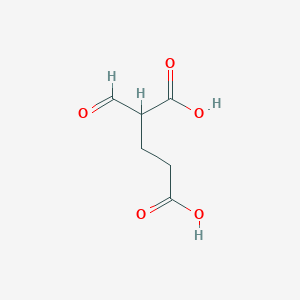
![Imidazo[4,5-e][1,3]diazepine](/img/structure/B1260191.png)
![3-[1-[2-(1,3-Benzodioxol-5-yl)-1-oxoethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260192.png)
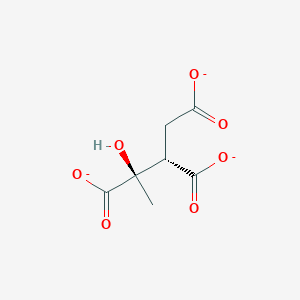
![2-[[8-[[1-(2-Amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B1260197.png)
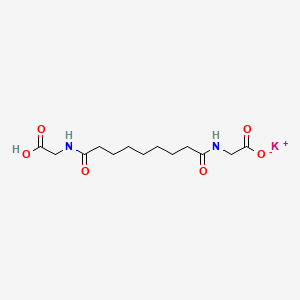
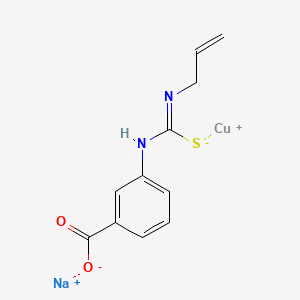
![6-methoxy-1-(3-methoxyprop-1-ynyl)-2-[(5-nitro-2-furanyl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B1260202.png)
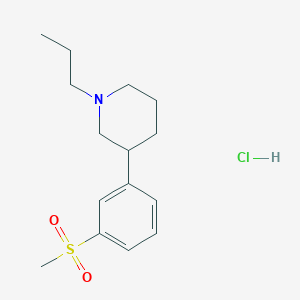
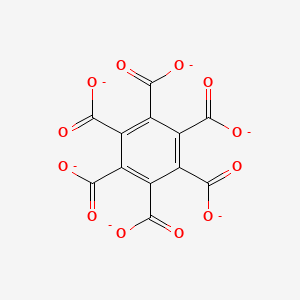
![N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1260206.png)
